5-(Benzyloxy)-2-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-iodopyridine: is an organic compound that belongs to the class of iodopyridines. It is characterized by the presence of a benzyloxy group at the 5-position and an iodine atom at the 2-position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-iodopyridine typically involves the iodination of 5-(Benzyloxy)pyridine. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 2-position of the pyridine ring . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-(Benzyloxy)-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group or reduced to a benzyl group under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Benzyl derivatives.
Scientific Research Applications
5-(Benzyloxy)-2-iodopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-iodopyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-(Benzyloxy)pyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodopyridine: Lacks the benzyloxy group, affecting its solubility and biological activity.
5-(Benzyloxy)-2-chloropyridine: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 5-(Benzyloxy)-2-iodopyridine is unique due to the combination of the benzyloxy and iodine substituents, which confer distinct chemical and physical properties. This combination allows for versatile reactivity in organic synthesis and potential for diverse biological activities .
Properties
Molecular Formula |
C12H10INO |
---|---|
Molecular Weight |
311.12 g/mol |
IUPAC Name |
2-iodo-5-phenylmethoxypyridine |
InChI |
InChI=1S/C12H10INO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
WVANKBALXMGODA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.